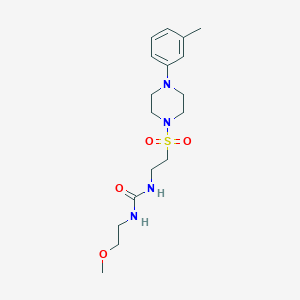
1-(2-Methoxyethyl)-3-(2-((4-(m-tolyl)piperazin-1-yl)sulfonyl)ethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methoxyethyl)-3-(2-((4-(m-tolyl)piperazin-1-yl)sulfonyl)ethyl)urea, also known as TAK-659, is a small molecule inhibitor that targets protein kinases. It has been extensively studied for its potential therapeutic applications in cancer treatment.
Aplicaciones Científicas De Investigación
Chemical Properties and Synthesis
Research has delved into the chemical properties and synthetic routes of compounds featuring piperazine and sulfonylurea functionalities. For instance, the synthesis and characterization of urea derivatives, including those related to the specified compound, have been explored for their potential biological activities. The study by Grijalvo, Nuñez, and Eritja (2015) focuses on synthesizing a compound with a bis(tetradecyloxy)propyl and piperazin-1-yl)ethyl]urea structure, indicating a method for creating molecules with potential application in various fields, including material science and biology (Grijalvo, Nuñez, & Eritja, 2015).
Biological Evaluation
Compounds featuring piperazine and urea groups have been evaluated for their biological activities. Sharma, Suhas, and Gowda (2013) synthesized urea and thiourea derivatives conjugated to glutamic acid and assessed their antiglycation and urease inhibitory activities. This research suggests the potential therapeutic applications of such compounds in treating diseases associated with protein glycation and urease-related disorders (Sharma, Suhas, & Gowda, 2013).
Environmental and Material Science Applications
The environmental fate and interactions of sulfonylurea herbicides have also been studied, providing insights into the behavior of sulfonylurea compounds in soil and water systems. Földényi, Toth, Samu, and Érsek (2013) examined the adsorption of sulfonylurea herbicides on different soils, highlighting the environmental implications of these compounds and their additives (Földényi, Toth, Samu, & Érsek, 2013).
Antimicrobial Activity
Patel, Agravat, and Shaikh (2011) explored the synthesis and antimicrobial activity of new pyridine derivatives, including those with piperazine and urea functionalities, showing the potential of these compounds as antimicrobial agents against various bacterial and fungal strains (Patel, Agravat, & Shaikh, 2011).
Propiedades
IUPAC Name |
1-(2-methoxyethyl)-3-[2-[4-(3-methylphenyl)piperazin-1-yl]sulfonylethyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O4S/c1-15-4-3-5-16(14-15)20-8-10-21(11-9-20)26(23,24)13-7-19-17(22)18-6-12-25-2/h3-5,14H,6-13H2,1-2H3,(H2,18,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOEYXDSGCBIMLK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)NCCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide](/img/structure/B2389707.png)
![N-[[(2S,3S)-3-Propan-2-yloxolan-2-yl]methyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2389708.png)


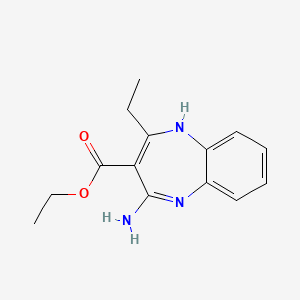

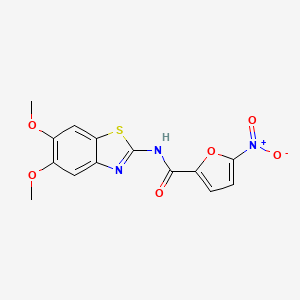

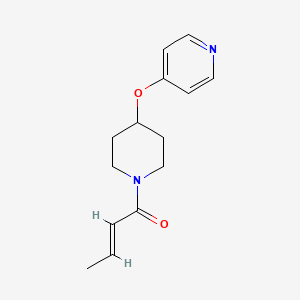
![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-phenylbutanamide](/img/structure/B2389722.png)
![1'-(1H-imidazole-4-sulfonyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine](/img/structure/B2389725.png)
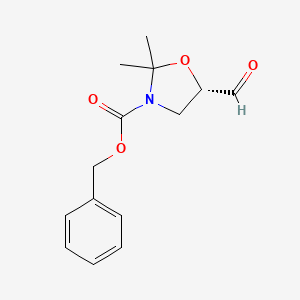

![7-[(E)-but-2-enyl]-3-methyl-8-pentylsulfanylpurine-2,6-dione](/img/structure/B2389729.png)